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Compound of Interest

Compound Name:
3-(hydroxyamino)-5,7-

dimethylindol-2-one

Cat. No.: B7772835

Get Quote

Executive Summary & Chemical Identity
The oxindole (indol-2-one) scaffold is a privileged pharmacophore in modern drug discovery,

serving as the structural backbone for numerous kinase inhibitors, including FDA-approved

therapeutics like Sunitinib. Within this chemical space, 3-(hydroxyamino)-5,7-dimethylindol-
2-one represents a highly specialized, C3-functionalized derivative.

While the unsubstituted 3-(hydroxyamino)indol-2-one is a cataloged building block (CAS 607-

28-3)[1], the 5,7-dimethyl analog is typically synthesized as a proprietary intermediate or a

transient chiral synthon in advanced asymmetric synthesis[2]. The addition of the 5,7-dimethyl

groups fundamentally alters the molecule's lipophilicity and steric profile, while the 3-

hydroxyamino moiety introduces a critical chiral center and a bidentate hydrogen-bonding

motif.

Table 1: Chemical Nomenclature and Identity Parameters
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Parameter Descriptor / Value

IUPAC Name
3-(hydroxyamino)-5,7-dimethyl-1,3-dihydro-2H-

indol-2-one

Common Synonyms
3-(hydroxyamino)-5,7-dimethyl-2-oxindole; 5,7-

dimethyl-3-hydroxyaminoindol-2-one

CAS Registry Number
Unassigned / Proprietary (Base core CAS: 607-

28-3)[1]

Molecular Formula C10H12N2O2

Molecular Weight 192.22 g/mol

Pharmacophore Class
C3-Functionalized Oxindole / Kinase Inhibitor

Scaffold

Structural Rationale & Pharmacological Significance
As an Application Scientist designing targeted therapeutics or complex alkaloids, selecting the

5,7-dimethyl and 3-hydroxyamino substitutions is a deliberate exercise in rational drug design.

The 5,7-Dimethyl Effect: The methyl groups at the C5 and C7 positions serve a dual

purpose. First, they increase the overall lipophilicity (LogP) of the molecule, enhancing

cellular permeability. Second, in the context of Receptor Tyrosine Kinase (RTK) inhibition

(e.g., VEGFR2, PDGFR), these methyl groups act as steric anchors. They fit precisely into

the hydrophobic pockets adjacent to the ATP-binding hinge region, restricting the rotational

degrees of freedom and locking the oxindole core into an optimal binding conformation.

The 3-Hydroxyamino Motif: The C3 position of the oxindole is highly reactive. Functionalizing

this position with a hydroxyamino group (-NHOH) transforms an achiral planar molecule into

a chiral 3D scaffold. This group acts as a potent hydrogen-bond donor/acceptor, capable of

interacting with solvent-exposed residues in kinase active sites. Furthermore, it is a critical

precursor for the construction of hetero-3,3′-bisoxindoles and complex bispyrroloindoline

alkaloids[2].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.lookchem.com/404.htm
https://www.chinesechemsoc.org/doi/10.31635/ccschem.020.202000443
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-(Hydroxyamino)-5,7-
dimethylindol-2-one

Kinase Hinge Region
(ATP-binding pocket)

 Lactam NH/C=O
(Hydrogen Bonds)

Hydrophobic Pocket
(Steric fit)

 5,7-Dimethyl Groups
(Van der Waals)

Solvent-Exposed Channel
(H-bonding)

 3-Hydroxyamino Group
(Polar Interactions)

Click to download full resolution via product page

Pharmacophore mapping of the oxindole derivative within a kinase ATP-binding site.
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Synthetic Methodology: Asymmetric
Hydroxyamination
The synthesis of chiral 3-hydroxyamino-2-oxindoles requires precise stereocontrol to prevent

the formation of racemic mixtures. The most robust methodology relies on the asymmetric

alpha-amination of the oxindole enolate using nitrosoarenes, a protocol pioneered by Shen et

al.[3].

Step-by-Step Protocol & Mechanistic Causality
Objective: Synthesize chiral 3-(hydroxyamino)-5,7-dimethylindol-2-one with >90%

enantiomeric excess (ee). Reagents: 5,7-dimethylindol-2-one (1.0 equiv), Nitrosobenzene (1.2

equiv), Chiral N,N'-dioxide ligand (10 mol%), Ni(ClO4)2·6H2O (10 mol%), Tetrahydrofuran

(THF).

Catalyst Pre-assembly:

Action: Stir the chiral N,N'-dioxide ligand and Ni(ClO4)2·6H2O in THF at 35°C for 30

minutes.

Causality: Pre-complexation is an absolute requirement. It ensures the nickel center is

fully coordinated by the bulky chiral ligand before introducing the substrate. If

uncomplexed Ni(II) ions are present, they will catalyze a rapid, non-selective background

reaction, destroying the final enantiomeric purity.

Substrate Activation:

Action: Cool the catalyst solution to -20°C. Add 5,7-dimethylindol-2-one and stir for 15

minutes.

Causality: The low temperature rigidifies the catalyst-substrate complex. The bidentate

coordination of the oxindole to the Ni(II) center increases the acidity of the C3 protons,

facilitating enolization while the chiral ligand shields one face of the enolate.

Electrophile Addition:

Action: Dissolve nitrosobenzene in THF and add dropwise via a syringe pump over 1 hour.
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Causality: Nitrosoarenes are highly reactive and prone to dimerization (forming azoxy

compounds). Slow addition maintains a low steady-state concentration of the electrophile,

ensuring it strictly reacts via the chiral catalyst pocket rather than participating in side

reactions[3].

Quenching & Isolation:

Action: Quench the reaction with brine at -20°C, extract with Ethyl Acetate (EtOAc), dry

over Na2SO4, and concentrate under reduced pressure.
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Workflow for the asymmetric hydroxyamination of 5,7-dimethylindol-2-one.
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Analytical Characterization & Self-Validation
A protocol is only as reliable as its validation metrics. To ensure the structural integrity and

stereochemical purity of the synthesized 3-(hydroxyamino)-5,7-dimethylindol-2-one, the

following self-validating analytical suite must be employed.

Validation Checkpoint: Before proceeding to standard column chromatography, run a crude

aliquot on Chiral HPLC. If the ee% is <85%, it indicates a failure in temperature control

(allowing background racemic reaction) or moisture interference degrading the Ni(II) catalyst

complex.

Table 2: Expected Analytical Characterization Data

Analytical Technique Target Parameter Expected Observation

1H NMR (400 MHz, DMSO-d6) C3-H Proton

Doublet or multiplet ~ δ 4.5 -

5.0 ppm (indicates successful

C3 functionalization)

1H NMR (400 MHz, DMSO-d6) N-H (Lactam) Singlet ~ δ 10.2 - 10.5 ppm

1H NMR (400 MHz, DMSO-d6) 5,7-Dimethyl Protons
Two distinct singlets ~ δ 2.1 -

2.3 ppm

ESI-MS (Positive Mode) [M+H]+ Ion m/z 193.1

Chiral HPLC Enantiomeric Excess (ee%)

Baseline separation of

enantiomers (e.g., using

Chiralcel OD-H column,

Hexane/IPA mobile phase)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

